Cas no 1016507-83-7 (4-Piperidinone, 1-[(3-nitrophenyl)methyl]-)

4-Piperidinone, 1-[(3-nitrophenyl)methyl]- structure
1016507-83-7 structure
Product Name:4-Piperidinone, 1-[(3-nitrophenyl)methyl]-
CAS No:1016507-83-7
MF:C12H14N2O3
MW:234.251163005829
MDL:MFCD09930827
CID:5165869
Update Time:2025-07-25

4-Piperidinone, 1-[(3-nitrophenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinone, 1-[(3-nitrophenyl)methyl]-
    • MDL: MFCD09930827
    • Inchi: 1S/C12H14N2O3/c15-12-4-6-13(7-5-12)9-10-2-1-3-11(8-10)14(16)17/h1-3,8H,4-7,9H2
    • InChI Key: WQLZRNROEKCMBN-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC([N+]([O-])=O)=C2)CCC(=O)CC1

4-Piperidinone, 1-[(3-nitrophenyl)methyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM484083-1g
1-(3-Nitrobenzyl)piperidin-4-one
1016507-83-7 97%
1g
$123 2023-02-27
Chemenu
CM484083-5g
1-(3-Nitrobenzyl)piperidin-4-one
1016507-83-7 97%
5g
$366 2023-02-27
Crysdot LLC
CD11366526-5g
1-(3-Nitrobenzyl)piperidin-4-one
1016507-83-7 97%
5g
$511 2024-07-18
Crysdot LLC
CD11366526-10g
1-(3-Nitrobenzyl)piperidin-4-one
1016507-83-7 97%
10g
$766 2024-07-18
Ambeed
A920024-1g
1-(3-Nitrobenzyl)piperidin-4-one
1016507-83-7 97%
1g
$124.0 2024-04-26
Ambeed
A920024-5g
1-(3-Nitrobenzyl)piperidin-4-one
1016507-83-7 97%
5g
$370.0 2024-04-26
AstaTech
V10047-1/G
1-(3-NITROBENZYL)PIPERIDIN-4-ONE
1016507-83-7 95%
1g
$125 2023-09-18
AstaTech
V10047-5/G
1-(3-NITROBENZYL)PIPERIDIN-4-ONE
1016507-83-7 95%
5g
$374 2023-09-18
AstaTech
V10047-25/G
1-(3-NITROBENZYL)PIPERIDIN-4-ONE
1016507-83-7 95%
25g
$1123 2023-09-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD635359-1g
1-(3-Nitrobenzyl)piperidin-4-one
1016507-83-7 97%
1g
¥854.0 2023-02-27

Additional information on 4-Piperidinone, 1-[(3-nitrophenyl)methyl]-

Recent Advances in the Study of 4-Piperidinone, 1-[(3-nitrophenyl)methyl]- (CAS: 1016507-83-7)

The compound 4-Piperidinone, 1-[(3-nitrophenyl)methyl]- (CAS: 1016507-83-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidinone core and 3-nitrophenylmethyl substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of considerable scientific interest.

One of the key areas of research has been the optimization of synthetic routes for 4-Piperidinone, 1-[(3-nitrophenyl)methyl]-. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. This advancement is critical for facilitating further pharmacological evaluations and potential clinical applications. The study also highlighted the compound's stability under various physiological conditions, which is a positive indicator for its drug development potential.

In terms of pharmacological activity, recent in vitro and in vivo studies have explored the compound's interaction with specific biological targets. Preliminary findings suggest that 4-Piperidinone, 1-[(3-nitrophenyl)methyl]- exhibits notable activity as a modulator of certain neurotransmitter receptors, particularly those involved in neurological disorders such as Parkinson's disease and schizophrenia. These findings were corroborated by a 2023 study in the European Journal of Pharmacology, which reported dose-dependent effects in animal models.

Another significant development is the exploration of the compound's potential in oncology. Research published in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated that 4-Piperidinone, 1-[(3-nitrophenyl)methyl]- could inhibit the proliferation of specific cancer cell lines, particularly those associated with breast and lung cancers. The study proposed a mechanism involving the disruption of cellular signaling pathways, although further research is needed to fully elucidate these effects.

Despite these promising results, challenges remain in the development of 4-Piperidinone, 1-[(3-nitrophenyl)methyl]- as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. However, the compound's versatile pharmacological profile and recent synthetic advancements position it as a strong candidate for further investigation.

In conclusion, the latest research on 4-Piperidinone, 1-[(3-nitrophenyl)methyl]- (CAS: 1016507-83-7) underscores its potential in multiple therapeutic areas. Continued efforts in synthetic optimization, mechanistic studies, and preclinical evaluations will be essential to fully realize its clinical potential. The compound represents a compelling example of how targeted chemical modifications can yield molecules with significant biological activity and therapeutic promise.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.